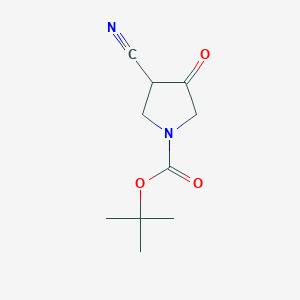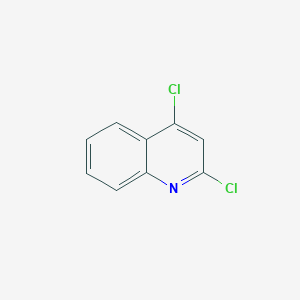
2,4-Dichloroquinoline
Übersicht
Beschreibung
2,4-Dichloroquinoline is a chlorinated quinoline compound with applications in various chemical syntheses and studies, particularly as a precursor for more complex chemical structures.
Synthesis Analysis
The preparation of 2,4-dichloroquinoline involves reacting 3-amino-2,4-dichloroquinoline with various nucleophiles. This method provides a simple and efficient route to synthesize 2-substituted and 2,4-disubstituted 3-aminoquinolines (Šimáček et al., 2012). Additionally, acetonitrile-mediated synthesis techniques have been used for creating 2,4-dichloroquinoline from 2-ethynylaniline, indicating versatile approaches to its production (Lee et al., 2006).
Molecular Structure Analysis
The molecular structure of 2,4-dichloroquinoline derivatives has been elucidated using techniques like FT-IR, NMR, Mass spectroscopy, and single-crystal X-ray diffraction. These studies reveal the compound's 3-dimensional structure and help in understanding its reactivity and interaction with other molecules (Murugavel et al., 2017).
Chemical Reactions and Properties
2,4-Dichloroquinoline acts as a versatile precursor in various chemical reactions. It has been used to synthesize a wide range of quinoline derivatives, indicating its reactivity towards nucleophiles and its role in forming complex heterocyclic compounds (Rajesh et al., 2015).
Wissenschaftliche Forschungsanwendungen
Application 1: Insecticidal Effects on Larval Vectors of Malaria and Dengue Diseases
- Summary of the Application : 2,4-Dichloroquinoline has been synthesized and tested for its insecticidal effects on larval vectors of malaria and dengue diseases. The compound showed significant larvicidal and pupicidal properties against a malarial vector (Anopheles stephensi) and a dengue vector (Aedes aegypti) .
- Methods of Application or Experimental Procedures : The compound was synthesized and then tested on different stages of the mosquito lifecycle, from first instar larvae to pupal populations. The lethal toxicity of the compound was measured in μM/mL .
Application 1: Insecticidal Effects on Larval Vectors of Malaria and Dengue Diseases
- Summary of the Application : 2,4-Dichloroquinoline has been synthesized and tested for its insecticidal effects on larval vectors of malaria and dengue diseases. The compound showed significant larvicidal and pupicidal properties against a malarial vector (Anopheles stephensi) and a dengue vector (Aedes aegypti) .
- Methods of Application or Experimental Procedures : The compound was synthesized and then tested on different stages of the mosquito lifecycle, from first instar larvae to pupal populations. The lethal toxicity of the compound was measured in μM/mL .
- Results or Outcomes : The lethal toxicity ranged from 4.408 μM/mL (first instar larvae) to 7.958 μM/mL (pupal populations) for Anopheles stephensi and 5.016 μM/mL (larva 1) to 10.669 μM/mL (pupae) for Aedes aegypti. In-vitro antiplasmodial efficacy of 2,4-Dichloroquinoline revealed a significant growth inhibition of both sensitive strains of Plasmodium falciparum with IC50 values of 6.7 nM (CQ‐s) and 8.5 nM (CQ‐r). The compound also showed significant activity against the viral pathogen serotype 2 (DENV‐2) .
Application 2: Antibacterial and Antioxidant Activities
- Summary of the Application : A series of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile, were synthesized and evaluated for their antibacterial and antioxidant activities .
- Methods of Application or Experimental Procedures : The compounds were synthesized using Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde. The synthesized compounds were screened for their antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
- Results or Outcomes : Compounds showed good activity against E. coli with an inhibition zone of 11.00±0.04 and 12.00±0.00 mm, respectively. Compound 5 had good activity against S. aureus and P. aeruginosa with an inhibition zone of 11.00±0.03 mm relative to standard amoxicillin (18±0.00 mm). Compound 7 displayed good activity against S. pyogenes with an inhibition zone of 11.00±0.02 mm. The radical scavenging activity of these compounds was evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH), and compounds 5 and 6 displayed the strongest antioxidant activity with IC 50 of 2.17 and 0.31 µg/mL relative to ascorbic acid (2.41 µg/mL), respectively .
Safety And Hazards
2,4-Dichloroquinoline is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .
Eigenschaften
IUPAC Name |
2,4-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBJYUUUYZVIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345843 | |
| Record name | 2,4-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloroquinoline | |
CAS RN |
703-61-7 | |
| Record name | 2,4-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol](/img/structure/B41918.png)
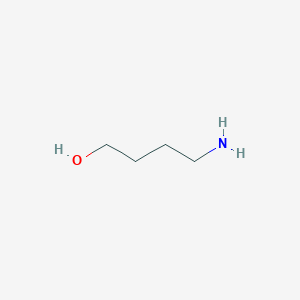
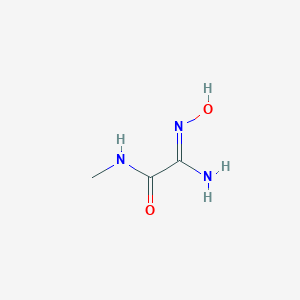
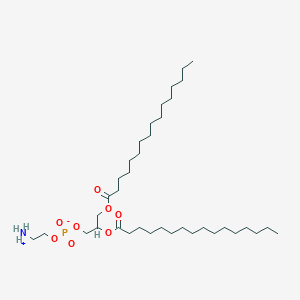
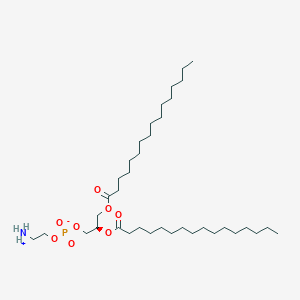
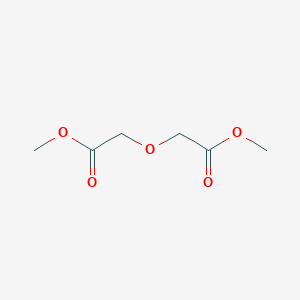
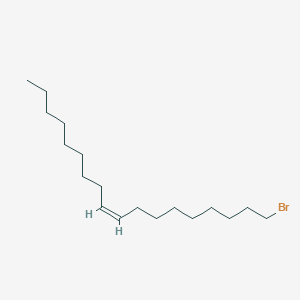
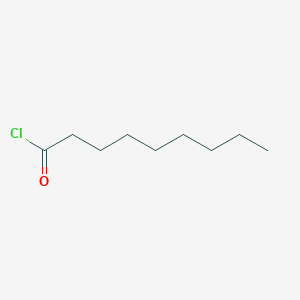
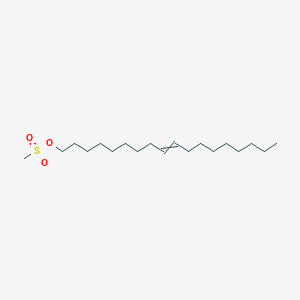
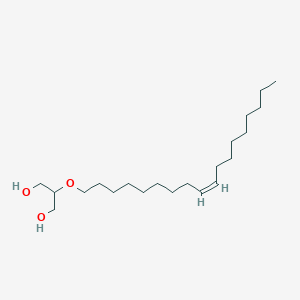
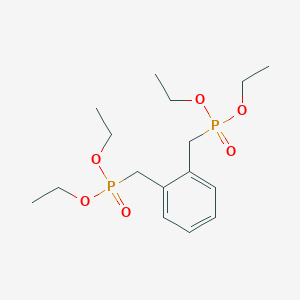
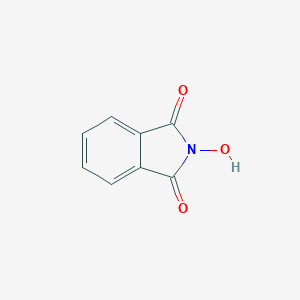
![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)
